Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate: A Strategic Scaffold for Heterocyclic Drug Discovery
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate: A Strategic Scaffold for Heterocyclic Drug Discovery
The following technical guide details the properties, reactivity, and strategic applications of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS 2090453-52-2). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a multifunctional scaffold in the synthesis of bioactive heterocycles.
Executive Summary
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS 2090453-52-2) is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. Its unique substitution pattern—combining a nucleophilic phenol, an electrophilic fluoronitro moiety, and a reactive ester—makes it a linchpin intermediate for synthesizing benzoxazinones , quinazolines , and benzimidazoles .
In modern drug discovery, this scaffold is particularly valued for:
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The "Fluorine Effect": The C-2 fluorine atom modulates metabolic stability and pKa, or serves as a leaving group for SNAr diversification.
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Orthogonal Reactivity: The presence of four distinct functional groups (ester, fluorine, phenol, nitro) allows for sequential, chemoselective transformations without extensive protecting group manipulations.
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Kinase & Receptor Targeting: The core structure mimics the pharmacophore of several FDA-approved kinase inhibitors and thyroid hormone receptor agonists.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental observations and calculated properties essential for process optimization.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate | |
| CAS Number | 2090453-52-2 | |
| Molecular Formula | C₈H₆FNO₅ | |
| Molecular Weight | 215.14 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Color due to nitro-conjugation |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol, EtOAc | Poor water solubility |
| pKa (Calculated) | ~5.8 (Phenolic OH) | Acidified by o-NO₂ and p-CO₂Me groups |
| LogP (Calculated) | 1.82 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 1 Donor / 6 Acceptors |
Structural Reactivity Analysis
The molecule's reactivity is dictated by the electronic interplay of its substituents:
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4-OH (Phenol): Highly acidic due to the ortho-nitro and para-ester groups. It is the primary site for alkylation (Williamson ether synthesis) to introduce solubilizing tails or target-binding motifs.
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2-F (Fluorine): Activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro and ortho-ester groups. However, the electron-donating 4-OH (if unionized) or 4-O⁻ (if ionized) can deactivate this position. SNAr is best performed after O-alkylation or O-protection.
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5-NO₂ (Nitro): Precursor to an aniline, enabling intramolecular cyclization with the C-1 ester.
Synthetic Utility & Reaction Pathways[2][5][7]
The following diagram illustrates the core reaction pathways accessible from this scaffold.
Figure 1: Divergent synthesis pathways. Pathway A leads to ether-linked benzoxazinones (common in kinase inhibitors), while Pathway B accesses quinazoline derivatives.
Experimental Protocols
Protocol A: Regioselective O-Alkylation
This protocol describes the attachment of a side chain to the 4-position. The high acidity of the phenol allows the use of mild bases, preventing hydrolysis of the methyl ester.
Objective: Synthesize Methyl 2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzoate.
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Reagents:
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Substrate: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq)
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Electrophile: 1-Bromo-2-methoxyethane (1.2 eq)
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Base: Potassium Carbonate (K₂CO₃) (1.5 eq)
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Solvent: DMF (anhydrous)
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Procedure:
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Dissolve the substrate in DMF (0.2 M concentration) under N₂ atmosphere.
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Add K₂CO₃ and stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).
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Add the alkyl bromide dropwise.
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Heat the mixture to 60°C and monitor by LC-MS. Reaction is typically complete in 2–4 hours.
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Workup: Pour into ice-water. If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
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Critical Insight: Avoid strong bases like NaOH or LiOH to prevent saponification of the C-1 methyl ester.
Protocol B: Reductive Cyclization to Benzoxazinone Core
Following alkylation, the nitro group is reduced to an amine, which spontaneously (or upon heating) cyclizes with the ester to form the bicyclic core.
Objective: Synthesize 7-fluoro-6-substituted-2H-benzo[b][1,4]oxazin-3(4H)-one.
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Reagents:
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Substrate: O-alkylated nitrobenzoate (from Protocol A)
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Reductant: Iron powder (5.0 eq) + Ammonium Chloride (5.0 eq)
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Solvent: Ethanol/Water (4:1)
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Procedure:
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Suspend substrate, Fe powder, and NH₄Cl in EtOH/H₂O.
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Heat to reflux (80°C) with vigorous stirring for 2 hours.
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Monitoring: LC-MS will show the disappearance of the nitro peak (M) and appearance of the amine (M-30) or the cyclized product (M-32, loss of MeOH).
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Cyclization: If the open-chain amine is stable, add catalytic acetic acid and reflux for an additional 2 hours to drive cyclization.
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Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from EtOH.
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Strategic Applications in Drug Design
Kinase Inhibitor Scaffolds
The 2-fluoro-4-hydroxy-5-nitrobenzoate structure is a precursor to 6-alkoxy-7-fluoro-quinazolin-4-ones , a pharmacophore found in VEGFR and EGFR inhibitors.
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Mechanism:[1] The 2-F atom increases the lipophilicity of the core and blocks metabolic oxidation at that position, extending the drug's half-life.
PROTAC Linker Attachment
The 4-hydroxy group serves as an ideal "anchor point" for attaching PROTAC linkers (PEG chains or alkyl chains) connecting the E3 ligase ligand to the target protein warhead. The electron-deficient ring ensures the linker remains metabolically stable.
Bioisostere Construction
The resulting benzoxazinone core (from Protocol B) is a recognized bioisostere for the indole and quinoline rings, offering improved solubility and distinct hydrogen-bonding patterns in the ATP-binding pocket of enzymes.
Safety & Handling Guidelines
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Nitro Compounds: While this specific benzoate is not reported as explosive, polynitro aromatics can be energetic. Avoid heating dry solids to decomposition.
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Sensitization: Benzoate esters and fluorinated aromatics can be skin sensitizers. Handle with nitrile gloves and use a fume hood.
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Waste Disposal: Aqueous waste from the reduction step (containing iron salts) must be treated as heavy metal waste.
References
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Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chem. Soc. Rev., 2008, 37, 320-330. Link
- Nucleophilic Aromatic Substitution: Terrier, F. "Modern Nucleophilic Aromatic Substitution." Wiley-VCH, 2013.
- Benzoxazinone Synthesis: Rida, S. M., et al. "Synthesis of some novel benzoxazinone derivatives with potential biological activity." Pharmazie, 2006.
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Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91-95. Link
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Compound Data Source: BLD Pharm Product Page for CAS 2090453-52-2.[3] Link
